3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole
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Overview
Description
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole is a unique organoboron compound characterized by its distinctive thiadiborole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole typically involves the reaction of diethylborane with dimethyl sulfide under controlled conditions. The reaction proceeds through the formation of intermediate boron-sulfur compounds, which then cyclize to form the thiadiborole ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: Reduction reactions can yield boron-hydride derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and organometallic reagents are typically employed for substitution reactions.
Major Products
The major products formed from these reactions include various boron-containing compounds, such as boronic acids, boronates, and boron hydrides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other boron-containing compounds.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.
Industry: The compound is investigated for use in advanced materials, such as polymers and ceramics, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole exerts its effects involves the interaction of its boron atoms with various molecular targets. Boron can form stable covalent bonds with oxygen and nitrogen, making it effective in modifying biological molecules and materials. The pathways involved include the formation of boron-oxygen and boron-nitrogen bonds, which can alter the properties of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-oxadiborole: Similar structure but with an oxygen atom instead of sulfur.
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-selenadiborole: Contains a selenium atom instead of sulfur.
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-telluradiborole: Features a tellurium atom in place of sulfur.
Uniqueness
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole is unique due to the presence of sulfur in its ring structure, which imparts distinct chemical and physical properties compared to its oxygen, selenium, and tellurium analogs
Properties
CAS No. |
54677-51-9 |
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Molecular Formula |
C8H16B2S |
Molecular Weight |
165.9 g/mol |
IUPAC Name |
3,4-diethyl-2,5-dimethyl-1,2,5-thiadiborole |
InChI |
InChI=1S/C8H16B2S/c1-5-7-8(6-2)10(4)11-9(7)3/h5-6H2,1-4H3 |
InChI Key |
SSWJIOWTXOIPBU-UHFFFAOYSA-N |
Canonical SMILES |
B1(C(=C(B(S1)C)CC)CC)C |
Origin of Product |
United States |
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